Cas no 919475-22-2 (2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, compd. with4-methyl-5-nitro-2-pyridinamine (1:1))

2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, compd. with4-methyl-5-nitro-2-pyridinamine (1:1) structure
919475-22-2 structure
Product Name:2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, compd. with4-methyl-5-nitro-2-pyridinamine (1:1)
CAS No:919475-22-2
MF:C6H7N3O2
MW:153.138680696487
CID:763074
PubChem ID:243165
Update Time:2025-04-19

2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, compd. with4-methyl-5-nitro-2-pyridinamine (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, compd. with4-methyl-5-nitro-2-pyridinamine (1:1)
    • InChI=1/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8
    • BP-10511
    • DTXSID20287770
    • 4-Methyl-5-nitro-2-pyridinamine #
    • MLS002667539
    • SB35479
    • 2-Amino-5-nitro-4-picoline
    • 4-METHYL-5-NITRO-PYRIDIN-2-YLAMINE
    • CHEMBL3187059
    • HY-W002060
    • 2-Amino-4-methyl-5-nitropyridine, 98%
    • EN300-51197
    • 2-Amino-5-nitro-4-picoline (2-Amino-4-methyl-5-nitropyridine)
    • 67476-69-1
    • 2-PYRIDINAMINE, 4-METHYL-5-NITRO-
    • AM20070275
    • SY004331
    • Z1259273230
    • FT-0611120
    • 2-AMINO-5-NITRO-4-METHYLPYRIDINE
    • 919475-22-2
    • 21901-40-6
    • 2-Amino-4-methyl-5-nitropyridine
    • SMR001557305
    • CS-W002060
    • HMS3079C14
    • AKOS005145595
    • SCHEMBL474593
    • NSC52452
    • AC-1722
    • PS-3242
    • 2-amino-4-methyl-5-nitropyridin
    • BCP22095
    • NSC-52452
    • W-201899
    • 4-Methyl-5-nitro-2-pyridinamine
    • MFCD00010692
    • 2-Amino-4-Methyl-5-Nitro pyridine
    • 4-methyl-5-nitropyridin-2-amine
    • Inchi: 1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
    • InChI Key: GRBBNZYMXKTQAI-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C(C=C1C)N)=O

Computed Properties

  • Exact Mass: 153.054
  • Monoisotopic Mass: 153.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.7A^2
  • XLogP3: 0.7

Experimental Properties

  • Color/Form: Yellow crystals
  • Density: 1.354
  • Boiling Point: 351.9 °C at 760 mmHg
  • Flash Point: 166.6 °C
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.